2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
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Overview
Description
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the empirical formula C9H8Cl2N2O2 . It is available in solid form . This compound is commercially available and is often used in early discovery research .
Molecular Structure Analysis
The molecular weight of this compound is 247.08 . The SMILES string representation of the molecule is O=C(O)CC1=CN(C=C(Cl)C=C2)C2=N1.Cl . For a detailed molecular structure analysis, it is recommended to use specialized software or databases.Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C9H8Cl2N2O2 and it has a molecular weight of 247.08 . For a comprehensive analysis of its physical and chemical properties, it is recommended to refer to specialized databases or resources.Scientific Research Applications
Coordination Polymers and Frameworks
The compound 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has been utilized in the construction of coordination polymers and frameworks. A study by Yin et al. (2021) used a similar ligand, resulting in zero-dimensional complexes and one-dimensional coordination polymers, further assembled into three-dimensional supramolecular frameworks. The dimensionality was affected by the types of solvents used and ligand substituent groups, demonstrating its potential in designing materials with tailored structures and properties (Yin et al., 2021).
Phosphorescent Properties and Stimuli Responsiveness
The compound has also shown relevance in materials with phosphorescent properties. A study by Li and Yong (2019) reported novel positional isomers related to the compound that exhibit different phosphorescent colors and quantum yields. These isomers also demonstrated reversible phosphorescent color switching in response to acid-base vapor stimuli, indicating potential applications in developing dynamic functional materials (Li & Yong, 2019).
Synthesis and Structural Studies
The compound's synthesis and structural aspects have been explored as well. Chui et al. (2004) conducted a study on the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, discussing the molecular conformations of the products in solution and crystal forms based on NMR spectral and X-Ray data. This highlights its potential in various synthesis pathways and the importance of understanding its structural characteristics (Chui et al., 2004).
Molecular Docking and Bioactivity
In the realm of bioactivity, the compound's derivatives have been subjected to in silico molecular docking screenings, indicating moderate to good binding energies on target proteins. The derivatives exhibited antimicrobial and antioxidant activity, suggesting a role in pharmaceutical and medical applications (Flefel et al., 2018).
Optical Properties
Derivatives of the compound have been synthesized, characterized, and their fluorescence spectral characteristics were investigated, revealing insights into their optical properties and potential applications in fields like material science or sensor technology (Ge et al., 2014).
Antitumor Activity
Furthermore, the compound's derivatives have been evaluated for their antitumor activity on human myocardial aneurysm cells, showing inhibitory effects on cancer cell viability, proliferation, migration, invasion, and inducing apoptosis, making it a compound of interest in cancer research (Liu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
properties
IUPAC Name |
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZMECVRSCZAHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315678 |
Source
|
Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59128-13-1 |
Source
|
Record name | 59128-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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